Enhanced Hydrophilicity: LogP Comparison with Unsubstituted Purine
N-(7,8-Dihydro-1H-purin-8-yl)formamide exhibits a calculated logP of –2.47, compared to –0.37 for unsubstituted purine, representing a 2.10 log-unit increase in hydrophilicity [1]. This difference translates to a theoretical >100-fold higher water solubility under equivalent conditions.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –2.47 (Chemsrc) |
| Comparator Or Baseline | Purine: logP = –0.37 (PlantAdb XlogP –0.40; AlogP 0.35; consensus approx. –0.37) |
| Quantified Difference | ΔlogP = –2.10 (target more hydrophilic) |
| Conditions | Computational prediction; no experimental logP values available |
Why This Matters
The >2 log-unit hydrophilicity gain directly impacts aqueous-phase reaction compatibility and analytical method development (e.g., reverse-phase HPLC retention time), making the target compound clearly distinguishable from unsubstituted purine in aqueous workflows.
- [1] Purine. PlantAdb. https://plantaedb.com/compounds/purine View Source
